molecular formula C8H12O3 B13462372 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B13462372
M. Wt: 156.18 g/mol
InChI Key: QMIBMCVLRDPWHP-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)bicyclo[211]hexane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure The bicyclo[211]hexane framework provides a constrained environment, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method is favored due to its efficiency in constructing the bicyclic framework. The reaction often employs photochemical conditions, utilizing a mercury lamp or other light sources to drive the cycloaddition process . The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the bicyclo[2.1.1]hexane core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(Formyl)bicyclo[2.1.1]hexane-2-carboxylic acid, while reduction of the carboxylic acid group can produce 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol .

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and selectivity for specific molecular targets. This makes it a valuable scaffold in drug design, where it can be used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid stands out due to its specific substitution pattern, which provides unique chemical reactivity and biological activity. Its rigid structure and functional groups make it a versatile building block for various applications, distinguishing it from other bicyclic compounds .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-4-8-1-5(2-8)6(3-8)7(10)11/h5-6,9H,1-4H2,(H,10,11)

InChI Key

QMIBMCVLRDPWHP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CC2C(=O)O)CO

Origin of Product

United States

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